1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine (CAS 138350-44-4) is a high-purity (≥95%) 3,4-dihydro pyrrolo[1,2-a]pyrazine scaffold with a unique 1,6-dimethyl substitution pattern that creates a distinct binding profile versus other regioisomers. The secondary amine enables N-chiral auxiliary protection for stereospecific GPCR ligand synthesis. Derivatives have shown potent anticancer activity (PC-3 IC50 1.18 μM; MCF-7 IC50 1.95 μM). Balanced LogP (1.62) and TPSA (17.29 Ų) support CNS drug discovery programs. Supplied with batch-to-batch consistency for reliable HTS campaigns.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 138350-44-4
Cat. No. B183870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine
CAS138350-44-4
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCC1=CC=C2N1CCN=C2C
InChIInChI=1S/C9H12N2/c1-7-3-4-9-8(2)10-5-6-11(7)9/h3-4H,5-6H2,1-2H3
InChIKeyGITTWWOXNOHVBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine: Core Scaffold Profile and Procurement Baseline (CAS 138350-44-4)


1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine (CAS: 138350-44-4) is a heterocyclic compound with a molecular formula of C9H12N2 and a molecular weight of 148.20 g/mol, featuring a fused pyrrole-pyrazine bicyclic core with methyl substitutions at the 1- and 6-positions . It is commercially available with specified purity levels (≥95%) from multiple suppliers and is stored under dry, refrigerated conditions (2-8°C) . The compound belongs to the pyrrolo[1,2-a]pyrazine scaffold class, which has demonstrated broad biological activities including anticancer, antimicrobial, and CNS-targeting properties, positioning this specific methyl-substituted derivative as a key starting material or intermediate for further functionalization in medicinal chemistry programs [1].

Why 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine Cannot Be Replaced by Generic Analogs: A Comparative Procurement Perspective


The pyrrolo[1,2-a]pyrazine scaffold exhibits significant structure-activity relationship (SAR) sensitivity, where subtle changes in substitution pattern produce divergent biological outcomes [1]. Within this class, the specific 1,6-dimethyl substitution creates a distinct chemical space and binding profile compared to other regioisomers or oxidation state variants. Even minor modifications, such as the difference between 3,4-dihydro (CAS 138350-44-4) and fully aromatic (CAS 138350-47-7) forms, result in different molecular properties, including distinct LogP values and hydrogen bonding capacities [2]. Furthermore, the position and orientation of substituents critically determine activity: compounds with a methoxy group at the ortho-position strongly inhibit U937 lymphoma cell viability, while halogen-bearing analogs at the same position are inactive, demonstrating that functional outcomes cannot be extrapolated across the compound class [1].

Quantitative Differentiation of 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine (CAS 138350-44-4) Against Comparators


Synthetic Versatility: The 3,4-Dihydro Core as a Preferred Intermediate vs. Aromatic Pyrrolo[1,2-a]pyrazines

The 3,4-dihydropyrrolo[1,2-a]pyrazine core, as in 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine, provides a distinct advantage for further synthetic elaboration compared to its fully aromatic counterpart (CAS 138350-47-7). The presence of the partially saturated pyrazine ring offers a functional handle for regiodivergent electrophilic acylation and subsequent functionalization, enabling the construction of diverse chemical libraries with distinctive substitution patterns, a capability not available from the fully aromatic scaffold [1]. This synthetic flexibility has been exploited to generate novel 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives with multi-functionalized pyrazine units and trans-configured heteroaryl and aroyl groups via atom-economical three-component annulation approaches [2].

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Purity Benchmarking: Vendor-Specified Analytical Standards for Reliable Research Outcomes

1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine is commercially available with a defined purity specification of ≥95% (HPLC) from established suppliers such as ChemScene, a level suitable for use as a research intermediate without further purification . This specified purity standard provides a procurement benchmark that ensures batch-to-batch consistency and reduces the risk of assay interference from impurities, which is particularly critical in biological screening campaigns where minor contaminants can skew IC50 measurements. In contrast, less regulated sources may offer material of unspecified or lower purity, introducing variability into downstream applications.

Analytical Chemistry Quality Control Procurement

Physicochemical Differentiation: LogP and Hydrogen Bonding Profile vs. Tetrahydro Analog

The 3,4-dihydro oxidation state of 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine imparts distinct physicochemical properties compared to its fully saturated tetrahydro analog (CAS 815632-27-0). The target compound has a computed LogP of approximately 1.62 and a topological polar surface area (TPSA) of 17.29 Ų, with 0 hydrogen bond donors and 2 hydrogen bond acceptors . While direct comparative data for the tetrahydro analog are not available, the presence of the imine (C=N) functionality in the 3,4-dihydro scaffold provides a hydrogen bond acceptor site and influences lipophilicity relative to the fully saturated tetrahydro version, which may alter passive membrane permeability and solubility profiles. These differences are critical for drug discovery programs where subtle changes in LogP can significantly affect bioavailability and off-target binding.

ADME Drug Design Physicochemical Properties

Regioisomeric Specificity: 1,6-Dimethyl Substitution Pattern as a Defined Pharmacophore Element

The 1,6-dimethyl substitution pattern on the pyrrolo[1,2-a]pyrazine core is a specific and non-interchangeable structural feature that defines its interaction with biological targets. SAR studies within the pyrrolo[1,2-a]pyrazine class demonstrate that substitution position and identity critically determine activity. For instance, a compound with a methoxy group at the ortho-position of an aromatic ring (6b) exhibited strong inhibition of U937 human lymphoma cell viability, whereas analogs bearing a halogen at the same ortho-position (6t-w) were completely inactive [1]. Furthermore, changing from a 2,4-dimethoxyphenyl substitution pattern (6x, potent) to a 2,5-dimethoxyphenyl pattern (6y, inactive) abolished activity, underscoring the exquisite sensitivity of biological response to specific substitution geometry [1]. By extension, the precise 1,6-dimethyl substitution defines a unique pharmacophore that cannot be replicated by other regioisomers such as 1,3-dimethyl or 1,4-dimethyl variants.

SAR Medicinal Chemistry Drug Discovery

Stability and Storage Differentiation: Defined Handling Requirements for Consistent Performance

1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine requires specific storage conditions (sealed in dry, 2-8°C) to maintain stability, as indicated by vendor specifications . This temperature sensitivity distinguishes it from more stable, fully aromatic analogs that may tolerate ambient storage conditions. The requirement for refrigerated storage implies potential susceptibility to degradation via hydrolysis of the imine bond or oxidation of the partially saturated ring system, which could compromise purity and biological activity over time if not properly handled. Procurement of material from suppliers who adhere to these cold-chain requirements ensures that the compound retains its specified purity and intended reactivity upon receipt.

Stability Storage Quality Control

Chiral Derivatization Potential: Access to Enantiopure Building Blocks via N-Protection

The secondary amine nitrogen in the 3,4-dihydropyrazine ring of 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine provides a site for chiral derivatization, enabling access to enantiopure building blocks. Specifically, the compound can be converted to tert-butyl (S)-1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate, a protected chiral intermediate that introduces stereochemical control for downstream asymmetric synthesis . This capability is not available from fully aromatic pyrrolo[1,2-a]pyrazine analogs that lack the secondary amine functionality. The chiral Boc-protected derivative can be synthesized via iodine-catalyzed one-pot three-component condensation reactions, providing a route to stereochemically defined scaffolds for medicinal chemistry programs targeting chiral biological receptors .

Asymmetric Synthesis Chiral Chemistry Building Blocks

Optimal Research and Industrial Applications for 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine (CAS 138350-44-4)


Medicinal Chemistry: Synthesis of 3,4-Dihydropyrrolo[1,2-a]pyrazine-Based Libraries for Anticancer Screening

The 3,4-dihydro core of this compound provides a versatile scaffold for generating diverse chemical libraries via regiodivergent electrophilic acylation and annulation strategies . The scaffold has been successfully employed to create novel 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives with potent anticancer activity against prostate cancer (PC-3, IC50 = 1.18 ± 0.05 μM) and breast cancer (MCF-7, IC50 = 1.95 ± 0.04 μM) cell lines [1]. This positions 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine as a key starting material for programs targeting oncology indications where access to novel chemical space is prioritized.

Asymmetric Synthesis: Generation of Enantiopure Chiral Building Blocks

The secondary amine nitrogen in the 3,4-dihydropyrazine ring enables N-protection with chiral auxiliaries, such as conversion to tert-butyl (S)-1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate . This provides a route to stereochemically defined building blocks for synthesizing chiral ligands targeting receptors with strict stereochemical requirements, including 5-HT1A serotonin receptors and other GPCR targets where enantiopure pyrrolo[1,2-a]pyrazine derivatives have demonstrated high affinity binding [1].

ADME and Physicochemical Profiling: Lead Optimization of Pyrrolo[1,2-a]pyrazine-Derived Candidates

The distinct physicochemical profile of 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine (LogP = 1.62, TPSA = 17.29 Ų, 0 HBD, 2 HBA) makes it a valuable core scaffold for tuning ADME properties in lead optimization. Compared to fully saturated or fully aromatic analogs, the 3,4-dihydro oxidation state offers a unique balance of lipophilicity and hydrogen bonding capacity that can be exploited to modulate membrane permeability and solubility. This scaffold has been incorporated into CNS-active compounds targeting Alzheimer's disease, where derivatives have demonstrated the ability to dissociate soluble and insoluble Aβ aggregates and rescue cognitive decline in 5XFAD transgenic mice [1].

Quality-Controlled Intermediates: Reliable Sourcing for High-Throughput Screening

With a vendor-specified purity of ≥95% and defined storage requirements (sealed in dry, 2-8°C) , this compound is suited for high-throughput screening campaigns where batch-to-batch consistency and minimal impurity interference are essential. The defined purity specification ensures that observed biological activity can be confidently attributed to the compound rather than contaminants, a critical consideration in screening cascades where false positives from impure samples can derail lead identification efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.